2-Nitroacetohydrazide
Description
2-Nitroacetohydrazide (C₂H₅N₃O₃) is an acetohydrazide derivative featuring a nitro (-NO₂) group at the second carbon position. This structural motif confers unique reactivity, particularly in the synthesis of nitrogen-rich heterocycles and coordination complexes. The nitro group’s electron-withdrawing nature likely enhances electrophilic reactivity, making it suitable for condensation reactions with aldehydes or ketones to form hydrazones, a common pathway in heterocyclic chemistry.
Properties
IUPAC Name |
2-nitroacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O3/c3-4-2(6)1-5(7)8/h1,3H2,(H,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMOOVWZZPJQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitroacetohydrazide can be synthesized through several methods. One common method involves the reaction of nitroacetic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an aqueous or alcoholic medium. The general reaction is as follows: [ \text{NO2CH2COOH} + \text{NH2NH2} \cdot \text{H2O} \rightarrow \text{NO2CH2CONHNH2} + \text{H2O} ]
Industrial Production Methods: Industrial production of 2-Nitroacetohydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Nitroacetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroacetic acid or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2), forming 2-aminoacetohydrazide.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroacetic acid.
Reduction: 2-Aminoacetohydrazide.
Substitution: Various substituted hydrazides depending on the reagents used.
Scientific Research Applications
2-Nitroacetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitroacetohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydrazide group can form covalent bonds with nucleophilic sites in enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Comparison with Similar Acetohydrazide Derivatives
Structural and Functional Group Analysis
The table below compares 2-nitroacetohydrazide with structurally related compounds, emphasizing substituent effects:
Key Observations :
- Electron-withdrawing vs. donating groups : The nitro group in 2-nitroacetohydrazide increases acidity at the hydrazide N-H compared to hydroxy (-OH) or methoxy (-OCH₃) substituents, favoring deprotonation in coordination chemistry .
- Reactivity: Nitro-substituted derivatives exhibit higher thermal stability but lower nucleophilicity than cyano- or hydroxy-substituted analogs, limiting their use in certain cyclization reactions .
Biological Activity
2-Nitroacetohydrazide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
2-Nitroacetohydrazide (CHNO) contains a nitro group (-NO) attached to an acetohydrazide moiety. The presence of the nitro group significantly influences its biological activity, acting both as a pharmacophore and a toxicophore. This dual nature is crucial for understanding its interactions with biological systems.
The biological activity of 2-nitroacetohydrazide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which is critical in the treatment of diseases caused by microbial infections. For instance, it shows promise in inhibiting enzymes involved in the metabolism of pathogens.
- Antimicrobial Activity : Research indicates that compounds containing nitro groups often exhibit antimicrobial properties. 2-Nitroacetohydrazide has been tested against several bacterial strains, showcasing significant inhibitory effects.
Antimicrobial Properties
The antimicrobial activity of 2-nitroacetohydrazide has been documented in various studies. It has demonstrated effectiveness against a range of pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Candida albicans | 8 μg/mL |
These results suggest that 2-nitroacetohydrazide could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been explored. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This activity is particularly relevant for conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitro compounds, including 2-nitroacetohydrazide. The study found that this compound exhibited potent activity against H. pylori, suggesting its potential use in treating gastric infections . -
Inflammation Model :
In an experimental model of inflammation, 2-nitroacetohydrazide was administered to assess its effects on inflammatory markers. The results indicated a significant reduction in edema and inflammatory cytokine levels compared to control groups . -
Mechanistic Insights :
Computational studies have provided insights into the binding interactions between 2-nitroacetohydrazide and target enzymes. Molecular docking simulations revealed favorable interactions with active sites, suggesting a strong potential for enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
